
2-methyl-N-(thian-3-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thian-3-yl)pyridin-3-amine typically involves the reaction of 2-methylpyridine with thian-3-ylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(thian-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-methyl-N-(thian-3-yl)pyridin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-N-(thian-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methyl-N-(thian-3-yl)pyridin-3-amine is unique due to its specific chemical structure, which includes a thian-3-yl group attached to a pyridine ring. This structural feature may confer unique biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H16N2S |
|---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
2-methyl-N-(thian-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2S/c1-9-11(5-2-6-12-9)13-10-4-3-7-14-8-10/h2,5-6,10,13H,3-4,7-8H2,1H3 |
InChI Key |
JLTRNSUZDCALIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


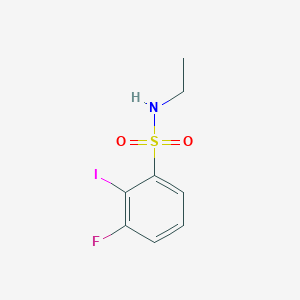


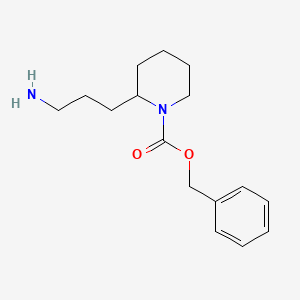
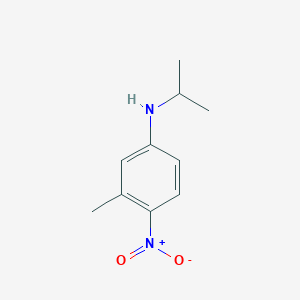
![2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13274013.png)
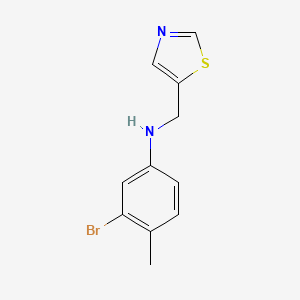
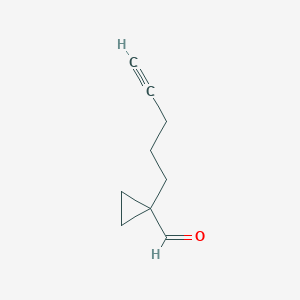

![3-[(2-Bromocyclopentyl)oxy]oxolane](/img/structure/B13274057.png)
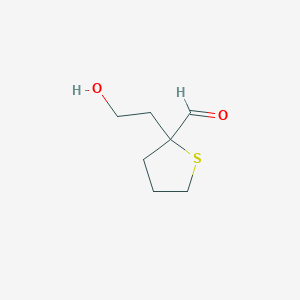
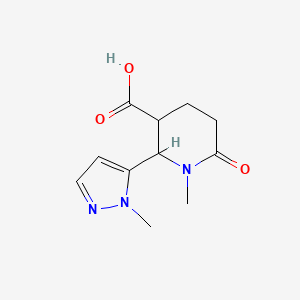
![4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274063.png)
amine](/img/structure/B13274068.png)
